molecular formula C13H36Cl4N4 B125249 N1,N11-Diethylnorspermine CAS No. 156886-85-0

N1,N11-Diethylnorspermine

Cat. No. B125249
M. Wt: 390.3 g/mol
InChI Key: LAWBSOKBIROCQP-UHFFFAOYSA-N
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Description

N1,N11-Diethylnorspermine (DENSPM) is a spermine analog that serves as a potent anticancer agent . It activates polyamine catabolism, which triggers cytochrome c release from mitochondria and activates caspase 3 . It is also a highly potent inducer of spermidine/spermine N1-acetyltransferase, able to increase enzyme activity significantly .


Synthesis Analysis

N1,N11-Diethylnorspermine (DENSpm) is a potent inducer of polyamine catabolism. It triggers an epithelial-mesenchymal transition (EMT)-like dedifferentiation in HepaRG cultures, as shown by down-regulation of mature hepatocytes markers and upregulation of classical EMT markers .


Molecular Structure Analysis

The molecular structure of N1,N11-Diethylnorspermine shows synergistic killing of colon carcinoma cells in combination with 5-fluorouracil . The molecular formula of N1,N11-Diethylnorspermine is C13H32N4 .


Chemical Reactions Analysis

N1,N11-Diethylnorspermine (DENSPM) is a potent anticancer agent. It activates polyamine catabolism and induces the release of cytochrome c from mitochondria, resulting in activation of caspase 3 . It also triggers an epithelial-mesenchymal transition (EMT)-like dedifferentiation in HepaRG cultures .


Physical And Chemical Properties Analysis

The molecular formula of N1,N11-Diethylnorspermine is C13H32N4 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

1. Cancer Research and Treatment

N1,N11-Diethylnorspermine (DENSPM) has been extensively studied in the context of cancer research and treatment. It has shown potential as an anti-cancer agent in various types of cancers, including breast cancer, melanoma, and glioblastoma. In breast cancer tissues, DENSPM induces the polyamine catabolic enzyme spermidine/spermine N1-acetyltransferase (SSAT), suggesting a predictive role in breast cancer response to this drug (Gabrielson et al., 2004). In melanoma cells, DENSPM has been observed to increase cell proliferation at low drug concentrations, while inhibiting growth at higher concentrations (Minchin et al., 2006). Additionally, in glioblastoma cells, DENSPM alters the cellular localization of the mammalian target of rapamycin (mTOR) and downregulates mTOR protein levels, leading to cell death (Jiang et al., 2007).

2. Cell Cycle and Apoptosis Studies

DENSPM has been investigated for its effects on cell cycle progression and apoptosis. It retards S phase progression within one cell cycle in Chinese hamster ovary cells, indicating its influence on cell cycle kinetics (Alm et al., 2000). Furthermore, in human melanoma cells, DENSPM-induced apoptosis is linked with the downregulation of inhibitor of apoptosis proteins and the activation of the caspase cascade (Chen et al., 2003).

3. Pharmacokinetics and Metabolism

Research has also focused on the pharmacokinetics and metabolism of DENSPM. Studies in various animal models, including dogs and primates, have revealed insights into the tissue distribution, metabolic processing, and pharmacokinetic parameters of DENSPM. These studies are crucial for understanding the drug's behavior in the body and optimizing its therapeutic use (Bergeron et al., 1995).

Safety And Hazards

The safety data sheet for N1,N11-Diethylnorspermine does not provide specific hazard information .

properties

IUPAC Name

N-ethyl-N'-[3-[3-(ethylamino)propylamino]propyl]propane-1,3-diamine;tetrahydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H32N4.4ClH/c1-3-14-8-5-10-16-12-7-13-17-11-6-9-15-4-2;;;;/h14-17H,3-13H2,1-2H3;4*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWBSOKBIROCQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCNCCCNCCCNCC.Cl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H36Cl4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethylnorspermine tetrahydrochloride

CAS RN

156886-85-0
Record name Diethylnorspermine tetrahydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156886850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIETHYLNORSPERMINE TETRAHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC7Y7UNA09
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
452
Citations
RR Streiff, JF Bender - Investigational new drugs, 2001 - Springer
This was a dose escalation Phase 1 trial designed todetermine the maximum tolerated dose (MTD) and dose-limitingtoxicities (DLT) of DENSPM. Methods: Adult patientswith refractory …
Number of citations: 62 link.springer.com
R Jiang, W Choi, A Khan, K Hess… - International …, 2007 - spandidos-publications.com
Glioblastoma multiforme (GBM) is one of the most therapeutically refractory human cancers. Elevated cellular polyamine levels are a common feature of cancer cells, including GBM …
Number of citations: 28 www.spandidos-publications.com
C Hegardt, OT Johannsson… - European journal of …, 2002 - Wiley Online Library
The spermine analogue N 1 ,N 11 ‐diethylnorspermine (DENSPM) efficiently depletes the cellular pools of putrescine, spermidine and spermine by down‐regulating the activity of the …
Number of citations: 60 febs.onlinelibrary.wiley.com
RG Schipper, G Deli, P Deloyer, W Lange… - The …, 2000 - Wiley Online Library
BACKGROUND Recent studies indicate that N‐terminally bis‐ethylated‐polyamine analogs have significant antitumor activity in several human solid‐tumor models. In this study, the in …
Number of citations: 53 onlinelibrary.wiley.com
I Stanic, S Cetrullo, A Facchini… - Journal of cellular …, 2008 - Wiley Online Library
Chondrocyte survival is closely linked to cartilage integrity, and forms of chondrocyte apoptotic death can contribute to cartilage degeneration in articular diseases. Since growing …
Number of citations: 10 onlinelibrary.wiley.com
W Choi, EW Gerner, L Ramdas, J Dupart… - Journal of Biological …, 2005 - ASBMB
The thymidylate synthase inhibitor 5-fluorouracil (5-FU) is used widely for chemotherapy of colorectal carcinoma. Recent studies showed that 5-FU affects polyamine metabolism in …
Number of citations: 68 www.jbc.org
CM Holst, J Staaf, G Jönsson, C Hegardt… - Anti-cancer …, 2008 - journals.lww.com
Polyamine analogue treatment results in growth inhibition and sometimes in cell death. Therefore, polyamine analogues are considered in the treatment of cancer; however, the cellular …
Number of citations: 19 journals.lww.com
I Stanic', A Facchini, RM Borzi… - Journal of cellular …, 2009 - Wiley Online Library
We have been investigating the effects of natural polyamines and polyamine analogues on the survival and apoptosis of chondrocytes, which are cells critical for cartilage integrity. …
Number of citations: 19 onlinelibrary.wiley.com
RJ Bernacki, EJ Oberman, KE Seweryniak… - Clinical cancer research …, 1995 - AACR
Certain N-alkylated analogues of the natural polyamine spermine have been found to disrupt polyamine pool homeostasis and inhibit tumor cell growth. The most effective of these …
Number of citations: 103 aacrjournals.org
K Alm, PSH Berntsson, DL Kramer… - European Journal of …, 2000 - Wiley Online Library
When Chinese hamster ovary cells were seeded in the presence of the spermine analog N 1 ,N 11 ‐diethylnorspermine (DENSPM), cell proliferation ceased; this was clearly apparent …
Number of citations: 49 febs.onlinelibrary.wiley.com

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